

A Comparative Analysis of AZD5462 and Serelaxin in the Management of Heart Failure

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two investigational drugs for heart failure, AZD5462 and serelaxin. Both agents target the relaxin family peptide receptor 1 (RXFP1), offering a novel therapeutic avenue for this complex syndrome. This document summarizes their mechanisms of action, presents available preclinical and clinical data, and outlines the experimental protocols employed in key studies.

At a Glance: Key Differences and Developmental Status

AZD5462, a selective oral allosteric agonist of RXFP1, is in the early stages of clinical development, having completed Phase I trials in healthy volunteers.[1] In contrast, serelaxin, a recombinant form of human relaxin-2, has undergone extensive investigation in large-scale Phase II and Phase III clinical trials in patients with acute heart failure (AHF).[2][3][4] The primary distinction lies in their route of administration and current developmental phase, with AZD5462 positioned as a potential chronic oral therapy and serelaxin studied as an intravenous treatment for acute decompensation.

Mechanism of Action: Targeting the RXFP1 Receptor

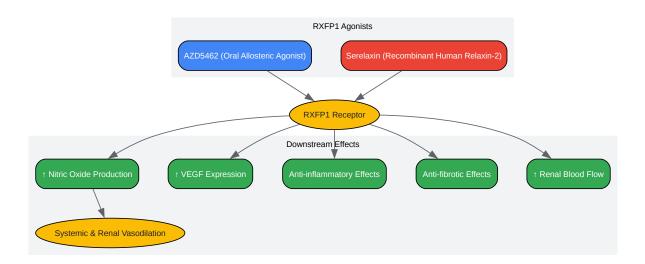


Both **AZD5462** and serelaxin exert their effects by activating the RXFP1 receptor, a G-protein coupled receptor.[5] Activation of this receptor triggers a cascade of downstream signaling events that are potentially beneficial in heart failure.

Serelaxin, being the recombinant form of the natural ligand, has a well-characterized mechanism. It induces vasodilation through the production of nitric oxide, leading to reduced systemic and pulmonary vascular resistance.[2][6] Additionally, it exhibits anti-inflammatory, anti-fibrotic, and pro-angiogenic properties, and has been shown to protect organs from damage.[2][7][8]

AZD5462 is designed to mimic the signaling of human relaxin-2 at the RXFP1 receptor.[5][9] Preclinical studies have shown that it activates similar downstream pathways to relaxin H2.[5] [10]

Below is a diagram illustrating the signaling pathways associated with RXFP1 activation by these agonists.



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Signaling pathways of AZD5462 and serelaxin via the RXFP1 receptor.

Preclinical and Clinical Data: A Comparative Overview

Direct head-to-head comparative studies of **AZD5462** and serelaxin are not yet available. The following tables summarize the existing data from independent studies to facilitate an indirect comparison.

Preclinical Data: AZD5462 in a Cynomolgus Monkey Model of Heart Failure

AZD5462 has been evaluated in a preclinical model of heart failure with reduced ejection fraction (HFrEF) in aged, obese cynomolgus monkeys.[11]

Parameter	Vehicle	AZD5462
Efficacy		
Change in LVEF	No significant change	Significant improvement
Safety		
Mean Arterial Blood Pressure	No significant change	No significant change
Heart Rate	No significant change	No significant change

Pharmacokinetic Profile of AZD5462 in Cynomolgus Monkeys[11]

Parameter	Value
Clearance	9.1 mL/min/kg
Volume of Distribution	0.56 L/kg
IV Half-life	4.7 hours
Oral Half-life	7.2 hours
Oral Bioavailability	12%



Clinical Data: AZD5462 Phase I Study in Healthy Volunteers

A Phase I randomized, double-blind, placebo-controlled study assessed the safety, tolerability, and pharmacokinetics of single ascending doses (SAD) and multiple ascending doses (MAD) of **AZD5462** in healthy participants.[9]

Parameter	Details
Doses	SAD: 20, 80, 400, 750, 1000 mgMAD: 40, 120, 250, 500 mg BID for 10 days
Safety and Tolerability	Generally well tolerated with no major safety concerns. Most common adverse events were GI disorders, headache, and orthostatic heart rate increase without hypotension.[12]
Pharmacokinetics	Rapidly absorbed (median Tmax 0.53-1.75 hr). [12][9] Terminal half-life after a single dose was 3-6 hours.[12][9]

Clinical Data: Serelaxin in Acute Heart Failure (RELAX-AHF & RELAX-AHF-2 Trials)

Serelaxin has been extensively studied in patients with acute heart failure in large clinical trials.

RELAX-AHF Trial: Key Efficacy and Safety Outcomes[3]



Endpoint	Serelaxin (30 µg/kg/day)	Placebo	p-value
Primary Endpoints			
Change in VAS AUC for dyspnea to Day 5	448 mm x h improvement	-	0.007
Moderate/marked dyspnea improvement (Likert) at 24h	27%	26%	0.70
Secondary Endpoints			
Cardiovascular death at Day 180	42 deaths	65 deaths	0.019
CV death or rehospitalization for HF/renal failure at Day 60	No significant difference	-	-

RELAX-AHF-2 Trial: Primary Efficacy Endpoints[13]

Endpoint	Serelaxin (30 µg/kg/day)	Placebo	p-value
Cardiovascular mortality at 180 days	8.7%	8.9%	0.77
Worsening heart failure at 5 days	6.9%	7.7%	0.19

Hemodynamic Effects of Serelaxin in AHF Patients[14]

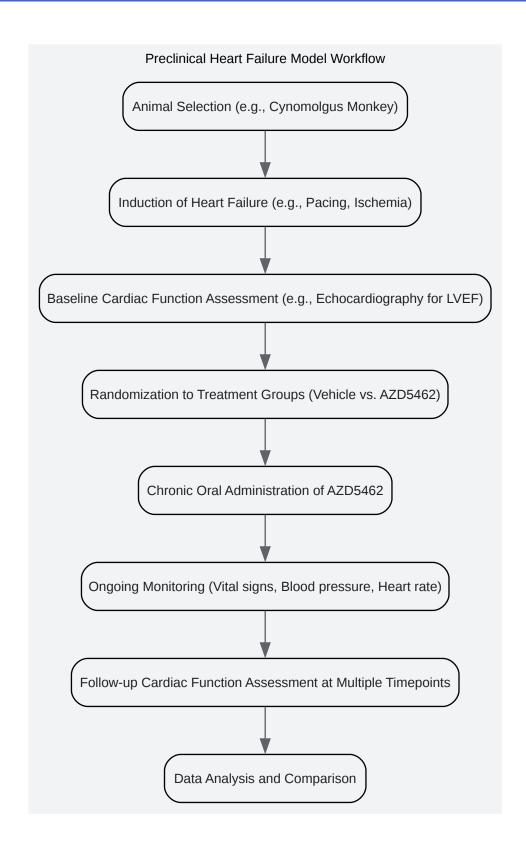


Parameter	Serelaxin vs. Placebo (Peak change during first 8h)	p-value
Pulmonary Capillary Wedge Pressure (PCWP)	-2.44 mmHg	0.004
Cardiac Index (CI)	No significant effect	-
Mean Pulmonary Artery Pressure (PAP)	-5.17 mmHg (at 4h)	<0.0001

Experimental Protocols Cynomolgus Monkey Heart Failure Model (for AZD5462)

While specific details of the induction of heart failure in the cynomolgus monkey model used for **AZD5462** are proprietary, a general workflow for such a study is outlined below. These models often involve inducing cardiac dysfunction through methods like rapid atrial pacing or coronary artery ligation to mimic human heart failure.





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A typical experimental workflow for evaluating a heart failure drug in a large animal model.



RELAX-AHF Clinical Trial Protocol (for Serelaxin)

The RELAX-AHF trial was a multicenter, randomized, double-blind, placebo-controlled study.[3]

- Patient Population: Patients hospitalized for acute heart failure with dyspnea, congestion on chest radiograph, elevated natriuretic peptides, mild-to-moderate renal insufficiency, and a systolic blood pressure >125 mmHg.[3]
- Intervention: Patients were randomized 1:1 to receive either a 48-hour intravenous infusion of serelaxin (30 μg/kg per day) or a placebo, in addition to standard care.[3]
- Primary Endpoints:
 - Change from baseline in the visual analogue scale (VAS) area under the curve (AUC) for dyspnea through day 5.[3]
 - Proportion of patients with moderate or marked improvement in dyspnea as measured by a Likert scale during the first 24 hours.[3]
- Secondary Endpoints: Included cardiovascular death or rehospitalization for heart or renal failure at day 60, and cardiovascular death at day 180.[3]

Summary and Future Perspectives

AZD5462 and serelaxin represent two distinct approaches to leveraging the therapeutic potential of the relaxin pathway in heart failure. **AZD5462**, as an oral agent, holds promise for the chronic management of heart failure, and its early clinical development is encouraging. Serelaxin, while demonstrating some positive effects on symptoms and mortality in one major trial, did not meet its primary endpoints in a subsequent confirmatory trial for acute heart failure.

The development of **AZD5462** will be closely watched as it progresses into later-phase clinical trials in patients with chronic heart failure. Future research may also explore the potential of combining RXFP1 agonists with other heart failure therapies. The contrasting clinical outcomes of serelaxin highlight the complexities of treating acute heart failure and underscore the need for continued research to identify the patient populations most likely to benefit from this therapeutic class.



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